
2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C10H15NO It is a cyclic compound that features a pyrrolidine ring attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with pyrrolidine in the presence of a suitable catalyst. The reaction typically requires heating and may involve additional reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation or recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives .
Scientific Research Applications
2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(Pyrrolidin-1-yl)cyclohexane: Similar structure but lacks the double bond in the cyclohexene ring.
2-(Piperidin-1-yl)cyclohex-2-en-1-one: Similar structure but features a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one is unique due to the presence of both a pyrrolidine ring and a cyclohexene ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Properties
CAS No. |
18543-93-6 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H15NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h5H,1-4,6-8H2 |
InChI Key |
XXWXPRMRPAPIRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


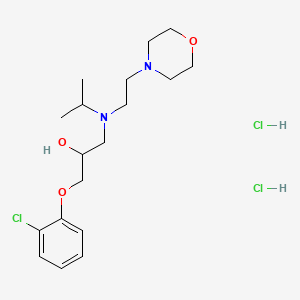
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
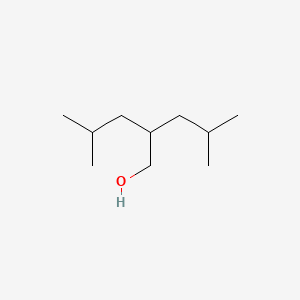
![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
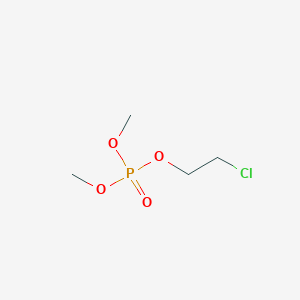

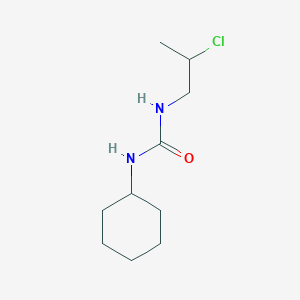
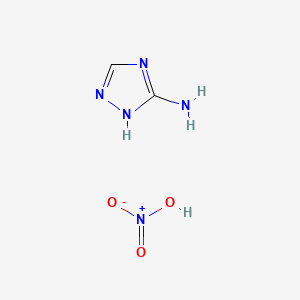

![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
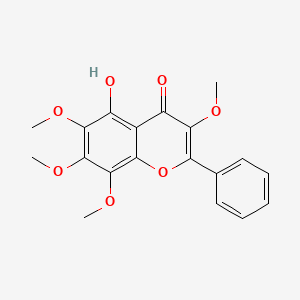
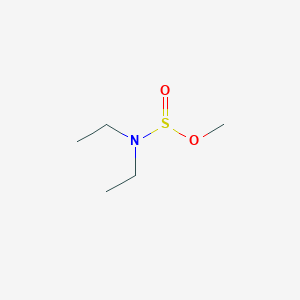

![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)
